3-(2-((5-Methyl-2-phenyloxazol-4-yl)methyl)benzofuran-5-yl)-2-(propylsulfanyl)propionic acid
Overview
Description
3-(2-((5-Methyl-2-phenyloxazol-4-yl)methyl)benzofuran-5-yl)-2-(propylsulfanyl)propionic acid, also known as 3-(2-((5-Methyl-2-phenyloxazol-4-yl)methyl)benzofuran-5-yl)-2-(propylsulfanyl)propionic acid, is a useful research compound. Its molecular formula is C25H25NO4S and its molecular weight is 435.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(2-((5-Methyl-2-phenyloxazol-4-yl)methyl)benzofuran-5-yl)-2-(propylsulfanyl)propionic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(2-((5-Methyl-2-phenyloxazol-4-yl)methyl)benzofuran-5-yl)-2-(propylsulfanyl)propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-((5-Methyl-2-phenyloxazol-4-yl)methyl)benzofuran-5-yl)-2-(propylsulfanyl)propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure and Interactions
Research on compounds structurally related to 3-(2-((5-Methyl-2-phenyloxazol-4-yl)methyl)benzofuran-5-yl)-2-(propylsulfanyl)propionic acid primarily focuses on their crystal structures and molecular interactions. Studies have revealed that these compounds exhibit interesting crystal structures stabilized by intermolecular interactions. For example, Choi et al. (2008) studied a compound where the O atom and methyl group of the methylsulfinyl substituent are positioned on opposite sides of the benzofuran system. This positioning is crucial for stabilizing the crystal structure through aromatic π–π interactions between benzene rings of neighboring molecules (Choi et al., 2008).
Molecular Modifications and Biological Activity
Further research has explored the biological activity of related compounds and how molecular modifications affect this activity. A significant study in this area is by Cobb et al. (1998), who investigated compounds similar to the title compound for their potential as peroxisome proliferator-activated receptor gamma (PPARgamma) agonists. They found that specific modifications in the molecular structure could enhance biological activity, potentially leading to antidiabetic effects in rodent models of type 2 diabetes (Cobb et al., 1998).
properties
IUPAC Name |
3-[2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1-benzofuran-5-yl]-2-propylsulfanylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO4S/c1-3-11-31-23(25(27)28)13-17-9-10-22-19(12-17)14-20(30-22)15-21-16(2)29-24(26-21)18-7-5-4-6-8-18/h4-10,12,14,23H,3,11,13,15H2,1-2H3,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYZUNXLVDVFIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC(CC1=CC2=C(C=C1)OC(=C2)CC3=C(OC(=N3)C4=CC=CC=C4)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50933995 | |
Record name | 3-{2-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1-benzofuran-5-yl}-2-(propylsulfanyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50933995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-((5-Methyl-2-phenyloxazol-4-yl)methyl)benzofuran-5-yl)-2-(propylsulfanyl)propionic acid | |
CAS RN |
150563-61-4 | |
Record name | 3-MPOM-BFPA | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150563614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-{2-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1-benzofuran-5-yl}-2-(propylsulfanyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50933995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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